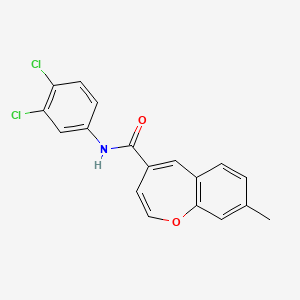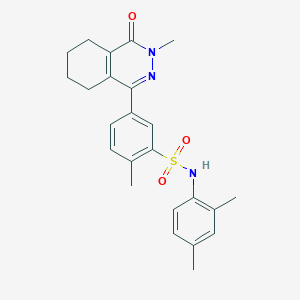
N-(3,4-dichlorophenyl)-8-methyl-1-benzoxepine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-8-methyl-1-benzoxepine-4-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoxepine ring, which is a seven-membered ring containing oxygen, fused with a benzene ring. The presence of the 3,4-dichlorophenyl group and the carboxamide functionality further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-8-methyl-1-benzoxepine-4-carboxamide typically involves the following steps:
Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an appropriate electrophile.
Introduction of the 3,4-Dichlorophenyl Group: The 3,4-dichlorophenyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated benzoxepine intermediate.
Formation of the Carboxamide Functionality: The carboxamide group can be introduced through an amidation reaction, where the benzoxepine derivative is reacted with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-8-methyl-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
N-(3,4-dichlorophenyl)-8-methyl-1-benzoxepine-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-8-methyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-N’,N’-dimethylurea (DCMU): A herbicide that inhibits photosynthesis by blocking the electron transport chain in photosystem II.
3,4-Dichlorophenyl-N-methylcarbamate: An insecticide with similar structural features and biological activities.
Uniqueness
N-(3,4-dichlorophenyl)-8-methyl-1-benzoxepine-4-carboxamide is unique due to its benzoxepine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H13Cl2NO2 |
|---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-8-methyl-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C18H13Cl2NO2/c1-11-2-3-12-9-13(6-7-23-17(12)8-11)18(22)21-14-4-5-15(19)16(20)10-14/h2-10H,1H3,(H,21,22) |
InChI Key |
QKWHHRDZAKLNPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=CO2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11306868.png)
![N-(4-methylphenyl)-2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11306871.png)
![3-(4-Chlorophenyl)-5-hydroxy-7-(3-hydroxy-4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11306875.png)
![5-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11306888.png)
![N-[(5-{[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B11306890.png)
![N-cyclopropyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11306892.png)
![N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine](/img/structure/B11306897.png)
![5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-[3,5-bis(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B11306910.png)
![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-3-methylbenzamide](/img/structure/B11306917.png)

![4-(4-Tert-butylphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11306932.png)
![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide](/img/structure/B11306937.png)
![5-(Cyclohexylamino)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11306938.png)
